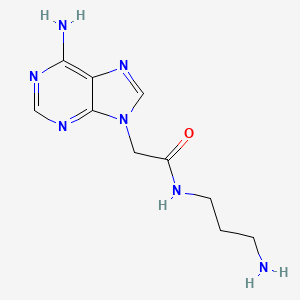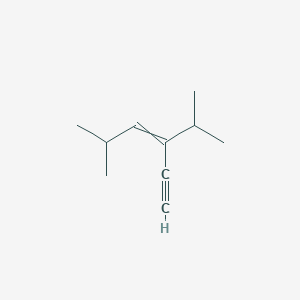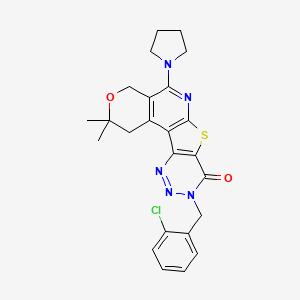![molecular formula C14H10FN3S2 B12616121 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-16-3](/img/structure/B12616121.png)
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with 2-chloropyrimidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole: Contains a pyrazole ring instead of a pyrimidine ring.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: Contains additional methyl groups and a thione moiety.
Uniqueness
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of thiazole and pyrimidine rings, along with the presence of a fluorophenyl group.
特性
CAS番号 |
917808-16-3 |
|---|---|
分子式 |
C14H10FN3S2 |
分子量 |
303.4 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3S2/c1-19-14-16-7-6-11(18-14)13-12(17-8-20-13)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChIキー |
OXKDGNSQYNXSMT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)


